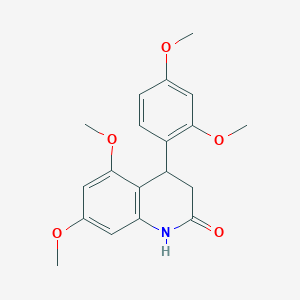

4-(2,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(2,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. This class includes various derivatives with modifications that impact their physical, chemical, and potentially biological activities.

Synthesis Analysis

The synthesis of compounds related to 4-(2,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves several key strategies including palladium-catalyzed oxidative carbonylation, multicomponent synthesis, and selective cyclization reactions. For instance, manganese(III)-mediated synthesis demonstrates selectivity in cyclization processes, resulting in high yields of the desired quinolinone derivatives (Tsubusaki & Nishino, 2009).

Molecular Structure Analysis

Crystal structure analysis reveals insights into the molecular arrangements and interactions within the crystal lattice. Studies on similar compounds have shown that molecules are linked by specific hydrogen bonding patterns, forming stable structures with distinct molecular conformations (Asiri et al., 2011).

Chemical Reactions and Properties

Compounds in this class participate in a variety of chemical reactions, including those involving carboxylic acids and selective derivatization. The reactivity and selectivity of these compounds are influenced by their structural features, enabling the formation of diverse derivatives with potential applications in chemical synthesis and modification (Yamaguchi et al., 1985).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular conformations and substituents. Detailed crystallographic studies provide insights into the molecular arrangements and potential intermolecular interactions affecting these properties (Wang et al., 2009).

Chemical Properties Analysis

The chemical behavior, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, is determined by the structural features of these compounds. Studies have highlighted the importance of substituent effects on the chemical properties, offering pathways for the design of new derivatives with tailored functionalities (Patel et al., 2022).

Applications De Recherche Scientifique

Quinolinone Alkaloids and Synthetic Applications

Quinolinone alkaloids, including structures similar to 4-(2,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, have been isolated from natural sources and synthesized for their diverse biological activities. For instance, compounds isolated from Casimiroa edulis showed structural similarities, indicating their potential in natural product chemistry and drug discovery (Khaleel, 2002). Synthesis and reactivity studies of related quinolinones also contribute to the development of novel compounds with potential therapeutic applications, highlighting the importance of these chemical frameworks in medicinal chemistry (Ferrer, Avendaño, & Söllhuber, 1997).

Biological Activities and Potential Therapeutic Applications

Quinolinones and their derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug synthesis. For example, the synthesis approaches for 4(1H)-quinolinones are crucial due to their presence in drug chemistry and various biological activities. This underlines their significance in developing new therapeutic agents (Bunce & Nammalwar, 2010). Moreover, the solid-phase synthesis of a quinolinone library reveals their potential as antibacterial, anticancer, and antiviral agents, further emphasizing the utility of these compounds in medical research (Kwak et al., 2015).

Chemical Synthesis and Methodological Advances

Methodological advances in the synthesis of quinolinone derivatives open up new avenues for creating compounds with enhanced biological activities. The microwave-assisted synthesis of 4-quinolones and N,N'-diarylureas showcases modern techniques to efficiently produce these heterocycles, which are critical in the development of drugs to treat infectious diseases (Duarte, Paixão, & Corrêa, 2013). Such advancements in synthetic methodologies are pivotal for the rapid generation of novel compounds for further biological evaluation.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-22-11-5-6-13(16(8-11)24-3)14-10-18(21)20-15-7-12(23-2)9-17(25-4)19(14)15/h5-9,14H,10H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIVXNWNTDZYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)

![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)